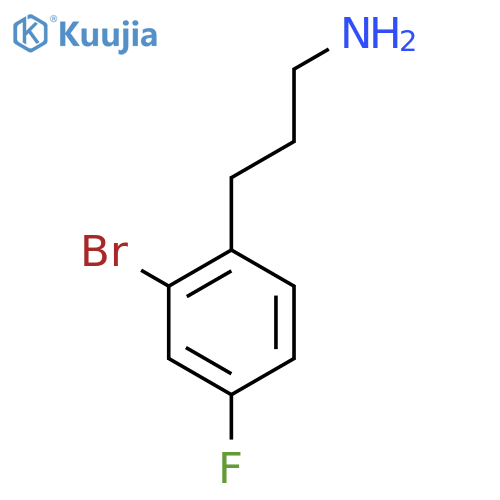

Cas no 1057679-70-5 (3-(2-bromo-4-fluorophenyl)propan-1-amine)

3-(2-bromo-4-fluorophenyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-bromo-4-fluorophenyl)propan-1-amine

- EN300-1897862

- 1057679-70-5

-

- インチ: 1S/C9H11BrFN/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6H,1-2,5,12H2

- InChIKey: PNMWVDMOXYHFQI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1CCCN)F

計算された属性

- せいみつぶんしりょう: 231.00589g/mol

- どういたいしつりょう: 231.00589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26Ų

3-(2-bromo-4-fluorophenyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1897862-2.5g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1897862-5g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1897862-10g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1897862-10.0g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1897862-0.1g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1897862-0.5g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1897862-1g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1897862-0.25g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1897862-0.05g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1897862-5.0g |

3-(2-bromo-4-fluorophenyl)propan-1-amine |

1057679-70-5 | 5g |

$2858.0 | 2023-06-01 |

3-(2-bromo-4-fluorophenyl)propan-1-amine 関連文献

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

3-(2-bromo-4-fluorophenyl)propan-1-amineに関する追加情報

3-(2-Bromo-4-Fluorophenyl)propan-1-amine (CAS No. 1057679-70-5): A Comprehensive Overview

3-(2-Bromo-4-fluorophenyl)propan-1-amine (CAS No. 1057679-70-5) is a versatile organic compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a brominated and fluorinated aromatic ring attached to an aminoalkyl chain. These properties make it an attractive candidate for the development of novel therapeutic agents and functional materials.

The molecular structure of 3-(2-bromo-4-fluorophenyl)propan-1-amine consists of a 2-bromo-4-fluorophenyl group linked to a propan-1-amine moiety. The presence of the bromine and fluorine atoms imparts specific chemical and physical properties that are crucial for its applications. For instance, the bromine atom can serve as a useful handle for further chemical modifications, while the fluorine atom can influence the compound's lipophilicity and metabolic stability.

In recent years, there has been growing interest in the use of 3-(2-bromo-4-fluorophenyl)propan-1-amine as a building block in the synthesis of bioactive molecules. One notable application is in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and anxiety disorders. The unique combination of bromine and fluorine substituents can enhance the binding affinity and selectivity of these compounds for serotonin transporters, potentially leading to improved therapeutic outcomes with fewer side effects.

Beyond its role in pharmaceutical research, 3-(2-bromo-4-fluorophenyl)propan-1-amine has also found applications in materials science. For example, it can be used as a precursor in the synthesis of functional polymers with tailored properties. These polymers can be designed to exhibit specific optical, electrical, or mechanical characteristics, making them suitable for use in advanced technologies such as organic electronics and drug delivery systems.

The synthesis of 3-(2-bromo-4-fluorophenyl)propan-1-amine typically involves several steps, including the formation of the brominated and fluorinated aromatic ring and subsequent coupling with an aminoalkyl chain. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to introduce the amino group onto the aromatic ring.

In terms of safety and handling, it is important to note that 3-(2-bromo-4-fluorophenyl)propan-1-amine should be handled with care due to its potential reactivity and toxicity. Appropriate personal protective equipment (PPE) should be worn during handling, and it should be stored in a well-ventilated area away from incompatible substances.

The latest research on 3-(2-bromo-4-fluorophenyl)propan-1-amine has focused on exploring its biological activities and potential therapeutic applications. Studies have shown that this compound can modulate various biological pathways, including those involved in neurotransmitter signaling and cell proliferation. For example, it has been reported to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In addition to its direct biological effects, 3-(2-bromo-4-fluorophenyl)propan-1-amine can also serve as a valuable tool for probing biological systems. Its unique structure makes it an excellent ligand for studying protein-protein interactions and receptor-ligand binding events. This has led to its use in high-throughput screening assays to identify novel drug targets and develop more effective therapeutic agents.

The future prospects for 3-(2-bromo-4-fluorophenyl)propan-1-amine are promising. Ongoing research is aimed at optimizing its chemical structure to enhance its pharmacological properties and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic methods that can produce this compound on a larger scale while maintaining high purity and yield.

In conclusion, 3-(2-bromo-4-fluorophenyl)propan-1-amine (CAS No. 1057679-70-5) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features make it an attractive candidate for the development of novel therapeutics and functional materials. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in both academic research and industrial settings.

1057679-70-5 (3-(2-bromo-4-fluorophenyl)propan-1-amine) 関連製品

- 2138161-47-2(2H-Pyran, 2-[1-(bromomethyl)butyl]tetrahydro-)

- 2138104-92-2(1-tert-butyl-2-{(1-iodo-2-methylpropan-2-yl)oxymethyl}cyclopropane)

- 2098142-35-7(6-(Tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole)

- 1094746-87-8([1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol)

- 1251671-05-2(N-(5-chloro-2-methylphenyl)-2-{4-5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl-1H-imidazol-1-yl}acetamide)

- 2229689-46-5(tert-butyl N-4-hydroxy-2-(3-oxobut-1-en-1-yl)phenylcarbamate)

- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)

- 2034618-94-3(1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-3-(trifluoromethyl)benzoylpiperazine)

- 2070015-31-3(Netupitant-d)

- 562-74-3(rac Terpinen-4-ol)